Dopamine Transporter (DAT) Affinity: Aminobenztropine vs. Benztropine
Aminobenztropine exhibits 10.7-fold higher affinity for the dopamine transporter (DAT) compared to its parent compound benztropine. The Ki of aminobenztropine for DAT is 15 nM [1], whereas benztropine displays a Ki of 160 nM at the same transporter [2]. This quantitative difference is critical for studies requiring potent DAT inhibition with reduced muscarinic activity relative to benztropine.
| Evidence Dimension | Dopamine Transporter (DAT) Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 15 nM (rat DAT) |
| Comparator Or Baseline | Benztropine: Ki = 160 nM (rat DAT) |
| Quantified Difference | 10.7-fold higher affinity (lower Ki) for aminobenztropine |
| Conditions | Radioligand binding assay using [³H]WIN 35,428 displacement; rat DAT expressed in appropriate system |
Why This Matters
Researchers requiring potent DAT inhibition for in vitro or in vivo studies should select aminobenztropine over benztropine when higher DAT occupancy at lower concentrations is desired.
- [1] BindingDB. Ki value for aminobenztropine at sodium-dependent dopamine transporter (rat). Ki = 15 nM. Citation: Ukairo, OT; Bondi, CD; Newman, AH; et al. J Pharmacol Exp Ther 314:575-83 (2005). View Source
- [2] Cenmed. Benztropine (mesylate). DAT Ki = 160 nM. View Source
